DL-Valine is classified as a non-polar, aliphatic amino acid. It can be sourced from protein-rich foods such as meat, dairy products, and legumes. In laboratory settings, it can be synthesized chemically or derived from microbial fermentation processes. The compound's chemical formula is with a molecular weight of 117.15 g/mol .
DL-Valine can be synthesized through various methods, including:
In chemical synthesis, the use of protecting groups is common to ensure the selectivity of reactions at specific functional sites. In biotechnological synthesis, optimizing fermentation conditions such as pH, temperature, and substrate concentration is crucial for maximizing yield.
The molecular structure of DL-Valine features a central carbon atom bonded to an amino group (), a carboxyl group (), and two additional carbon atoms that form the branched chain. The stereochemistry of DL-Valine includes both D (dextrorotatory) and L (levorotatory) forms, which are mirror images of each other.
DL-Valine participates in various biochemical reactions:
These reactions are facilitated by specific enzymes that catalyze the processes under physiological conditions.
DL-Valine's mechanism of action primarily involves its role in protein synthesis and energy production:
Research utilizing isotopically labeled DL-Valine allows scientists to trace its incorporation into proteins and monitor metabolic pathways more precisely.
DL-Valine (2-13C; 15N) has several applications in scientific research:
DL-Valine continues to be an important compound in both basic research and applied sciences due to its essential role in biological systems.
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